molecular formula C16H12ClN3O B2932615 (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035003-62-2

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No. B2932615
CAS RN: 2035003-62-2
M. Wt: 297.74
InChI Key: KAHISWXPYRAMNQ-AATRIKPKSA-N
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Description

“(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . These motifs are highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest in recent years . Various synthetic routes have been developed for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .


Molecular Structure Analysis

The molecular structure of “(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide” is characterized by a pyrazolo[1,5-a]pyridine core . This core is a nitrogen ring junction heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives are diverse and depend on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide” would depend on its specific molecular structure. The pyrazolo[1,5-a]pyridine core is known to be versatile and easy to prepare .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The structural character of the pyrazolopyridine scaffold makes it a valuable entity in medicinal chemistry. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in drug design and discovery . This compound’s ability to interact with various biological targets can lead to the development of new therapeutic agents.

Oncology: Cancer Treatment

Compounds with the pyrazolopyridine moiety have been explored for their potential as dual inhibitors of topoisomerase-I and histone deacetylase, which are crucial in the treatment of cancer . These inhibitors can induce cell cycle arrest and promote cell death pathways in cancer cells, offering a promising approach to cancer therapy.

Pharmacology: Cyclin-Dependent Kinase Inhibition

Pyrazolopyridine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a significant role in cell division and proliferation . Inhibiting CDKs can be a therapeutic strategy for treating proliferative disorders, cancer, and other diseases.

Material Science: Optoelectronic Devices

The unique chemical structure and versatility of the pyrazolopyridine derivatives make them suitable for applications in material science, particularly in the development of optoelectronic devices . Their luminescent properties can be harnessed for creating sensors and emitters in various technological applications.

Bioorganic Chemistry: Synthesis of Heterocycles

The synthesis of imidazopyridines, which are important fused bicyclic 5–6 heterocycles, often employs pyrazolopyridine derivatives as intermediates . These heterocycles are not only significant in medicinal chemistry but also in material science due to their structural characteristics.

Ophthalmology: Dry Eye Disease Treatment

Novel pyrazolopyridine derivatives have been optimized as CFTR activators, which are compounds that can ameliorate dry eye disease . This application demonstrates the compound’s potential in addressing specific ophthalmological conditions.

Neurology: Neurodegenerative Disorders

The inhibition of CDKs by pyrazolopyridine derivatives can also be relevant in the context of neurodegenerative disorders. CDK inhibitors have the potential to play a role in the treatment of diseases like Alzheimer’s and Parkinson’s .

Antiviral Research: Viral Infection Treatment

CDK inhibitors derived from pyrazolopyridine compounds may have therapeutic use in treating viral infections. By interfering with the cell cycle, these compounds could potentially inhibit the replication of viruses within host cells .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyridine derivatives like “(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide” could involve the development of new synthetic routes and the exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-11H,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHISWXPYRAMNQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

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